1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with chlorophenyl, ethoxybenzenesulfonyl, and methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds under acidic or basic conditions.
Functionalization: Introduction of the chlorophenyl, ethoxybenzenesulfonyl, and methoxy groups can be carried out through various substitution reactions, often using reagents like chlorobenzene, ethoxybenzenesulfonyl chloride, and methoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled addition of reagents and temperature regulation.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the quinoline core using reducing agents like sodium borohydride.
Substitution: Halogenation or nitration of the aromatic rings using halogens or nitrating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Chlorine, bromine, nitric acid.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-chlorophenyl)methyl]-4-(2-methylbenzyl)piperazine dihydrochloride monohydrate
- 1-(4-Chlorobenzhydryl)piperazine
Uniqueness
1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO5S/c1-3-32-19-8-11-21(12-9-19)33(29,30)24-16-27(15-17-4-6-18(26)7-5-17)23-13-10-20(31-2)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARARKCYQOPEOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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